2-(Methylsulfinyl)phenol

Overview

Description

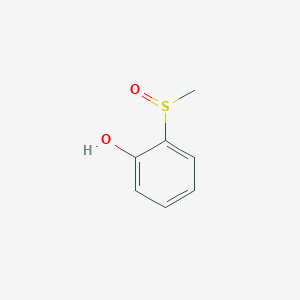

2-(Methylsulfinyl)phenol is an organic compound with the molecular formula C7H8O2S It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a methylsulfinyl group (a methyl group attached to a sulfinyl group)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfinyl)phenol can be synthesized through several methods. One common method involves the oxidation of 2-(methylthio)phenol using dihydrogen peroxide in the presence of acetic acid and dichloromethane at room temperature for 24 hours . Another method involves the use of dihydrogen peroxide and acetic anhydride in acetic acid under ambient temperature conditions . Additionally, enzymatic reactions using methionine sulfoxide reductase from Pseudomonas species in the presence of DL-dithiothreitol have been employed for the resolution of racemic mixtures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using dihydrogen peroxide and acetic acid. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The compound is then purified through various techniques such as recrystallization and chromatography to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 2-(methylsulfonyl)phenol.

Reduction: Reduction of the sulfinyl group can yield 2-(methylthio)phenol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Dihydrogen peroxide in the presence of acetic acid or acetic anhydride.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: 2-(Methylsulfonyl)phenol.

Reduction: 2-(Methylthio)phenol.

Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-(Methylsulfinyl)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)phenol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes, such as cyclooxygenase, thereby exerting anti-inflammatory effects . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

2-(Methylsulfinyl)phenol can be compared with similar compounds such as:

2-(Methylsulfonyl)phenol: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized and potentially more reactive in certain chemical reactions.

2-(Methylthio)phenol: This compound has a methylthio group instead of a methylsulfinyl group, making it less oxidized and more prone to oxidation reactions.

The uniqueness of this compound lies in its balanced reactivity, allowing it to participate in both oxidation and reduction reactions, as well as its potential biological activities.

Biological Activity

2-(Methylsulfinyl)phenol, also known as methylsulfinyl phenol, is an organic compound with significant biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C7H8O3S

- Molecular Weight : 172.20 g/mol

- CAS Number : 1074-02-8

The compound features a phenolic structure with a methylsulfinyl group at the ortho position, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting moderate potency compared to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in breast cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 30 µM, indicating a significant potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The sulfinyl group may enhance the compound's ability to inhibit enzymes involved in cellular signaling pathways, particularly those related to inflammation and tumor growth.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound can induce oxidative stress in cancer cells, leading to apoptosis .

- Tubulin Interaction : Preliminary data indicate that it may disrupt microtubule dynamics, similar to known anticancer agents like colchicine .

Case Studies and Research Findings

- Antimicrobial Evaluation : In a comparative study, this compound was tested against several clinically relevant pathogens. The results highlighted its potential as an alternative antimicrobial agent, particularly in cases of antibiotic resistance .

- Cancer Cell Studies : A recent investigation into the antiproliferative effects of various derivatives of phenolic compounds revealed that modifications to the methylsulfinyl group could enhance cytotoxicity against breast cancer cells. This research underscores the importance of structural optimization in developing effective therapeutic agents .

- Inflammation Studies : Additional studies have suggested that this compound may exhibit anti-inflammatory properties by modulating cytokine production in macrophages, further supporting its potential therapeutic applications .

Properties

IUPAC Name |

2-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTHIQRJDDCEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343187 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-02-8 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.